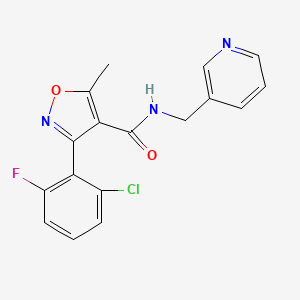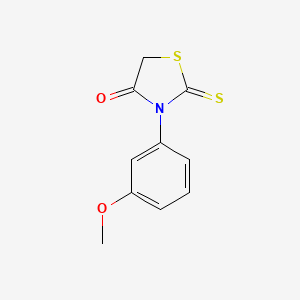![molecular formula C18H24O4 B3894006 13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane](/img/structure/B3894006.png)
13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane
Vue d'ensemble
Description
13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane, also known as MOTAD, is a highly efficient electron transport material used in organic light-emitting diodes (OLEDs). It was first introduced in 2001 by researchers at Princeton University. Since then, MOTAD has gained significant attention due to its superior performance in OLEDs compared to other electron transport materials.
Mécanisme D'action
13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane acts as an electron transport material in OLEDs. It facilitates the movement of electrons from the cathode to the emitting layer, resulting in the emission of light. The high efficiency of this compound is due to its ability to form a stable complex with the electron-donating material, which facilitates efficient electron transfer.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it is not intended for use in biological systems and is primarily used in OLEDs.
Avantages Et Limitations Des Expériences En Laboratoire
13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane has several advantages in lab experiments. It is a highly efficient electron transport material that can significantly improve the performance of OLEDs. It also has a long lifetime and low operating voltage. However, this compound is expensive and difficult to synthesize, which can limit its use in lab experiments.
Orientations Futures
1. Development of more efficient and cost-effective synthesis methods for 13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane.
2. Investigation of the potential use of this compound in other electronic devices such as solar cells and field-effect transistors.
3. Study of the degradation mechanisms of this compound in OLEDs to improve its lifetime.
4. Exploration of the use of this compound in combination with other materials to further improve OLED performance.
5. Investigation of the potential toxicity of this compound and its impact on the environment.
Applications De Recherche Scientifique
13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane has been extensively studied for its application in OLEDs. It is a highly efficient electron transport material that can significantly improve the performance of OLEDs. Research has shown that OLEDs using this compound as an electron transport material have higher efficiency, lower operating voltage, and longer lifetime compared to other materials.
Propriétés
IUPAC Name |
13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.56.35]tetradecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-19-15-7-5-14(6-8-15)16-13-18(20-11-12-21-18)17(22-16)9-3-2-4-10-17/h5-8,16H,2-4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTPQQCWRGNYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3(C4(O2)CCCCC4)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![17-(4-fluorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B3893929.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)propanohydrazide](/img/structure/B3893936.png)

![4-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3893948.png)
![1-(4-allyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-pyridinyl)-2-propen-1-one](/img/structure/B3893958.png)
![N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3893973.png)
![2-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3893986.png)
![2-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B3893993.png)
![ethyl 5-(2-fluorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3893998.png)

![1-(3-nitrophenyl)ethanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3894030.png)
![N'-(4-hydroxy-1-pentylbicyclo[2.2.2]oct-2-ylidene)-4-methylbenzenesulfonohydrazide](/img/structure/B3894044.png)

![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3894057.png)